molecular formula C10H7BrN2O4 B1450762 Methyl 3-bromo-5-cyano-2-nitrophenylacetate CAS No. 1805103-33-6

Methyl 3-bromo-5-cyano-2-nitrophenylacetate

Cat. No. B1450762
CAS RN: 1805103-33-6
M. Wt: 299.08 g/mol
InChI Key: AWOHDBQMYSHKGC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-2-nitrophenylacetate (MBCNPA) is a chemical compound that has been studied extensively for its potential applications in a variety of scientific research fields. This compound has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Methyl 3-bromo-5-cyano-2-nitrophenylacetate has been studied for its potential applications in a variety of scientific research fields. It has been used as a catalyst for the synthesis of a variety of organic compounds, as well as a reactant for the preparation of novel compounds. It has also been studied for its potential applications as an inhibitor of enzymes, as a modulator of gene expression, and as a fluorescent probe for imaging.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-2-nitrophenylacetate is not fully understood. However, it is believed to interact with proteins and enzymes in a variety of ways. It is thought to interact with enzymes by binding to their active sites, blocking their activity, and/or altering their structure. It is also believed to interact with proteins by binding to their active sites and/or altering their structure.
Biochemical and Physiological Effects
Methyl 3-bromo-5-cyano-2-nitrophenylacetate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, modulate gene expression, and act as a fluorescent probe for imaging. It has also been found to have anti-inflammatory, antioxidant, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

Methyl 3-bromo-5-cyano-2-nitrophenylacetate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. However, it is also important to note that it is not very soluble in water, which can limit its use in certain experiments. Additionally, its effects on enzymes and proteins can vary depending on the concentration and the specific enzyme or protein being studied.

Future Directions

Potential future directions for research with Methyl 3-bromo-5-cyano-2-nitrophenylacetate include further investigation into its mechanism of action and its potential applications. Additionally, further research could be conducted to explore its potential use as a therapeutic agent for a variety of diseases and conditions. Additionally, further research could be conducted to explore its potential use as a fluorescent probe for imaging and its potential applications in drug delivery.

properties

IUPAC Name

methyl 2-(3-bromo-5-cyano-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-9(14)4-7-2-6(5-12)3-8(11)10(7)13(15)16/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOHDBQMYSHKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-cyano-2-nitrophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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